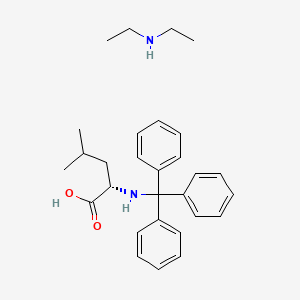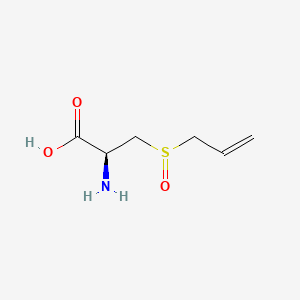
L-2-Thiohistidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-2-Thiohistidine, also known as 2-Mercapto-L-histidine, is a sulfur-containing amino acid derivative. It is characterized by the presence of a thio group (-SH) attached to the imidazole ring of histidine.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-2-Thiohistidine can be synthesized through several methodsThe protected histidine is then subjected to deprotection to yield this compound . Another method involves the direct substitution of histidine with a thio group under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: L-2-Thiohistidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The thio group in the compound is particularly reactive, making it susceptible to oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of the thio group can lead to the formation of disulfides, while reduction can yield thiols .
Scientific Research Applications
L-2-Thiohistidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of peptides and proteins with enhanced stability and reactivity . In biology, it is studied for its role in enzymatic reactions and as a potential antioxidant . In medicine, this compound is being explored for its therapeutic potential in treating oxidative stress-related diseases . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of L-2-Thiohistidine involves its interaction with molecular targets through the thio group. This interaction can lead to the modulation of various biochemical pathways, including redox homeostasis and enzyme activity . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
Comparison with Similar Compounds
L-2-Thiohistidine is unique among sulfur-containing amino acids due to its specific structure and reactivity. Similar compounds include L-ergothioneine and ovothiols, which also contain thio groups but differ in their overall structure and biological activity . L-ergothioneine, for example, is known for its potent antioxidant properties and is found in various organisms, while ovothiols are primarily found in marine organisms .
Properties
Molecular Weight |
187.22 |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





